Alisol B Alisol B Alisol B is a triterpenoid.
Alisol B is a natural product found in Alisma, Alisma lanceolatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 18649-93-9
VCID: VC0003642
InChI: InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1
SMILES: CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol

Alisol B

CAS No.: 18649-93-9

VCID: VC0003642

Molecular Formula: C30H48O4

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

Alisol B - 18649-93-9

Description

Alisol B is a natural tetracyclic triterpenoid compound derived from the dried rhizomes of Alismatis rhizoma, a plant commonly used in traditional Asian medicine. It belongs to the protostane-type triterpenoid family and is known for its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and metabolic regulatory properties. The compound's structure features a unique protostane skeleton with hydroxyl groups at specific positions, contributing to its biological activity .

Anti-inflammatory and Antioxidant Activities

Alisol B has demonstrated significant anti-inflammatory effects by targeting molecular pathways such as the nuclear factor kappa B (NF-κB) pathway. It also exhibits antioxidant properties, reducing oxidative stress and protecting against cellular damage in various disease models .

Anti-tumor Mechanisms

Alisol B induces apoptosis and autophagy in cancer cells through mechanisms such as:

  • Inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+^{2+} ATPase pump.

  • Activation of the CaMKK-AMPK-mTOR pathway, leading to autophagic flux.

  • Disruption of calcium homeostasis, causing endoplasmic reticulum stress and unfolded protein responses .

Hepatoprotective Effects

Alisol B has shown potential in treating non-alcoholic steatohepatitis (NASH), a chronic liver disease. It regulates lipid metabolism by modulating the RARα-PPARγ-CD36 cascade, reducing hepatic lipid accumulation and inflammation in murine models .

Gut Microbiota Modulation

The acetate derivative of Alisol B (Alisol B 23-acetate) improves intestinal health by modulating gut microbiota composition. It enhances microbial diversity, reduces pathogenic bacteria, and strengthens intestinal barrier function, making it a potential treatment for colitis-associated colorectal cancer .

Molecular Targets

Alisol B interacts with various molecular targets, including:

  • Farnesoid X Receptor (FXR): Contributing to its anti-cholesterolemic effects.

  • AMPK Pathway: Regulating metabolism and promoting autophagy.

  • CD36 Suppression: Reducing lipid accumulation in hepatocytes .

Signaling Pathways

The compound influences several signaling pathways:

  • CaMKK-AMPK-mTOR Pathway: Induces autophagy and cell cycle arrest.

  • RARα-HNF4α-PPARγ Cascade: Regulates lipid metabolism in liver diseases .

Cancer Therapy

Alisol B's ability to induce apoptosis and autophagy makes it a promising candidate for cancer treatment, particularly in colorectal cancer and other malignancies .

Liver Disease Management

In NASH models, Alisol B alleviates hepatic steatosis, inflammation, and fibrosis by modulating lipid metabolism pathways .

Gastrointestinal Health

The acetate derivative (AB23A) improves gut health by enhancing intestinal barrier integrity and reducing inflammation in colitis-associated conditions .

CAS No. 18649-93-9
Product Name Alisol B
Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
IUPAC Name (8S,9S,10S,11S,14R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1
Standard InChIKey GBJKHDVRXAVITG-DXYWBWDESA-N
Isomeric SMILES C[C@H](CC(C1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O
SMILES CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
Canonical SMILES CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
Synonyms alisol B
Reference [1]. Zhang RF, et al.[Alisol B inhibited complement 3a-induced human renal tubular epithelial to mesenchymal transition]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2012 Oct;32(10):1407-12. [2]. Lee JW, et al. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice. Biochem Pharmacol. 2010 Aug 1;80(3):352-61. [3]. Law BY, et al. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis. Mol Cancer Ther. 2010 Mar;9(3):718-30.
PubChem Compound 189051
Last Modified Sep 13 2023

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